molecular formula C13H20Cl4N2O2 B1422863 Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride CAS No. 1311313-67-3

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride

Cat. No.: B1422863
CAS No.: 1311313-67-3
M. Wt: 378.1 g/mol
InChI Key: KMDIRTKKHFWRPD-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride is a synthetic organic compound featuring a dichlorophenyl-substituted acetamide backbone modified with a dimethylaminoethylamino group and esterified as a methyl ester. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological or agrochemical applications. The compound’s molecular structure combines electron-withdrawing chlorine atoms (at the 3,4-positions of the phenyl ring) with a tertiary amine side chain, which may influence its reactivity, bioavailability, or receptor-binding properties .

Key physicochemical properties (derived from analogous compounds in the evidence):

  • Molecular weight: ~380–400 g/mol (estimated based on dihydrochloride salt formation) .
  • Appearance: Likely a crystalline powder (similar to related hydrochloride salts in ).
  • Storage: Stable at room temperature .

Properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2.2ClH/c1-17(2)7-6-16-12(13(18)19-3)9-4-5-10(14)11(15)8-9;;/h4-5,8,12,16H,6-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDIRTKKHFWRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride, also known by its CAS number 1311313-67-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H18Cl2N2O2
  • Molecular Weight : 305.20 g/mol
  • IUPAC Name : this compound
  • Appearance : White powder

The compound is believed to interact with various neurotransmitter systems due to the presence of the dimethylamino group, which enhances its ability to cross the blood-brain barrier. Its structural similarity to other psychoactive compounds suggests that it may modulate sigma receptors, which are implicated in various neurophysiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Some studies suggest that compounds similar in structure can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
  • Neuroprotective Properties : The binding affinity to sigma receptors may confer neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Analgesic Activity : Preliminary data indicate potential analgesic properties, possibly through modulation of pain pathways in the central nervous system.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

  • A study published in PubMed examined the binding affinities of similar compounds to sigma receptors, highlighting their potential as therapeutic agents for mood disorders .
  • Another research effort focused on the synthesis and evaluation of various derivatives, demonstrating that modifications in the structure can significantly alter biological activity, particularly in terms of receptor selectivity and potency .

Comparative Analysis

The following table summarizes key findings from research on this compound and related compounds:

Compound NameBiological ActivityKey Findings
This compoundPotential antidepressant, neuroprotectiveModulates sigma receptors; possible analgesic effects
BD1047 (similar structure)Sigma receptor bindingHigh affinity for sigma sites; potential antidepressant effects
Ethyl 2-(dimethylamino)-2-(2-methylthiazol-4-YL)acetateAntimicrobialExhibits broad-spectrum antimicrobial activity; thiazole ring enhances efficacy

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : Yields of analogs like 10g and 10h (87–88%) suggest feasible scalability for the target compound if similar synthetic routes (e.g., esterification, amidation) are employed .
  • Structural Flexibility: The dimethylaminoethylamino group in the target compound may offer superior metabolic stability compared to simpler methylamino derivatives () due to reduced susceptibility to oxidative deamination.
  • Regulatory Considerations : The sensitizing risks associated with structurally related compounds () necessitate thorough toxicological profiling of the target compound.

Preparation Methods

Synthesis of the 3,4-Dichlorophenyl Glycine Derivative

The starting material is often 3,4-dichlorophenylglycine or its derivatives, which can be prepared via:

Introduction of the Aminoethyl Side Chain

The aminoethyl group bearing the dimethylamino moiety is introduced through:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide) on the glycine derivative with 2-(dimethylamino)ethylamine.
  • Alternatively, reductive amination of the aldehyde intermediate with 2-(dimethylamino)ethylamine followed by reduction.

This step is critical and often optimized to avoid over-alkylation or side reactions.

Esterification to Form the Methyl Ester

The carboxylic acid group is converted to the methyl ester by:

  • Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux.
  • Alternatively, methylation using diazomethane or methyl iodide in the presence of a base can be employed for milder conditions.

Formation of the Dihydrochloride Salt

The free base is converted into the dihydrochloride salt by:

  • Treatment with anhydrous hydrogen chloride gas or
  • Reaction with concentrated hydrochloric acid in an organic solvent such as ethanol or isopropanol.

This step enhances the compound’s crystalline properties and improves its handling and formulation characteristics.

Catalytic N-Methylation Strategies for Dimethylamino Group

Recent advances in the synthesis of dimethylamino-containing compounds highlight transition metal-catalyzed N-methylation methods, which provide cleaner, more selective routes with fewer byproducts:

  • Catalytic N-methylation using methanol as a methyl source under a borrowing hydrogen mechanism has been reported, which involves sequential transfer hydrogenation, imine formation, and dehydrogenation steps, producing water as the only byproduct.
  • This method avoids hazardous methylating agents like methyl halides or dimethyl sulfate and improves atom economy and environmental safety.

Such catalytic methods can be adapted for the preparation of the dimethylaminoethyl moiety in the target compound, potentially improving the overall synthetic efficiency and sustainability.

Summary Table of Preparation Methods

Step Method/Reaction Type Reagents/Conditions Notes
3,4-Dichlorophenylglycine synthesis Strecker synthesis or substitution 3,4-Dichlorobenzaldehyde derivatives Precursor preparation
Aminoethyl side chain introduction Nucleophilic substitution or reductive amination 2-(Dimethylamino)ethylamine, reducing agent Control to avoid over-alkylation
Esterification Fischer esterification or methylation Methanol + acid catalyst or diazomethane Methyl ester formation
Dihydrochloride salt formation Acid-base reaction HCl gas or concentrated HCl in ethanol Enhances stability and solubility
Dimethylamino group formation Catalytic N-methylation Methanol, transition metal catalyst Environmentally friendly, selective

Research Findings and Optimization Notes

  • The selectivity of the aminoethyl substitution is critical; side reactions can lead to quaternary ammonium salts or multiple alkylations, reducing yield.
  • The esterification step must be carefully controlled to prevent hydrolysis or transesterification.
  • The dihydrochloride salt form improves compound handling, which is essential for pharmaceutical applications.
  • Transition metal-catalyzed N-methylation methods provide a promising alternative to traditional methylation, reducing hazardous waste and improving selectivity.
  • Patent literature indicates related synthetic routes for similar compounds, emphasizing the importance of protecting groups and reaction conditions to maintain stereochemical integrity and functional group compatibility.

Q & A

Q. Answer :

  • 2D NMR (COSY, NOESY) : Resolves spatial arrangements and coupling patterns.
  • X-ray crystallography : Provides definitive stereochemical confirmation.
  • High-resolution mass spectrometry (HRMS) : Verifies molecular integrity.
  • Computational methods (DFT) : Predict vibrational spectra for IR validation .

What safety considerations are critical during handling?

Q. Answer :

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (similar sensitizer risks as S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride).
  • Storage : Airtight containers at 2–8°C.
  • Emergency protocols : Rinse exposed skin/eyes; seek medical attention .

How does the dimethylaminoethylamino group affect biological activity compared to analogs like 3,4-CTMP?

Q. Answer :

  • Solubility : The polar dimethylaminoethyl group enhances aqueous solubility.
  • Receptor interactions : Steric and electronic differences from 3,4-CTMP’s piperidine alter binding kinetics.
  • Assays : Radiolabeled ligand binding studies (e.g., [³H]nisoxetine for monoamine transporters) quantify affinity changes .

What HPLC conditions are optimal for analysis?

Q. Answer :

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : 0.1% TFA in water/acetonitrile (95:5 to 50:50 gradient over 30 min).
  • Detection : UV at 254 nm; retention time ~12.5 min.
  • LC-MS compatibility : Add 5 mM ammonium acetate buffer .

What in silico approaches predict metabolic pathways?

Q. Answer :

  • Software : Schrödinger’s ADMET Predictor or SwissADME models phase I/II metabolism.
  • Key pathways : Demethylation of the dimethylamino group and ester hydrolysis.
  • Validation : In vitro hepatocyte assays with UPLC-QTOF-MS metabolite profiling .

How can hydrolytic stability of the ester group be improved?

Q. Answer :

  • Storage : Anhydrous conditions at pH 4–6.
  • Lyophilization : Increases shelf life.
  • Antioxidants : Add BHT (0.01% w/v) to prevent oxidation.
  • Monitoring : Stability-indicating HPLC tracks degradation .

How can polymorphic forms be controlled during crystallization?

Q. Answer :

  • Solvent screening : Test ethanol, acetone, or THF under varied cooling rates.
  • Analytical tools : PXRD and DSC identify polymorphs.
  • Seeding : Introduce pre-characterized crystals to direct nucleation.
  • Computational CSP : Predicts thermodynamically stable forms .

What regulatory guidelines apply to procurement and use?

Q. Answer :

  • DEA schedules : Verify if classified as a controlled substance analog (e.g., 3,4-CTMP).
  • Permits : Obtain DEA Form 222 for procurement.
  • Documentation : Maintain inventory logs per 21 CFR §1304 .

How can SAR studies elucidate the dichlorophenyl group’s role?

Q. Answer :

  • Analog synthesis : Replace Cl with F, Br, or H; assess via IC₅₀ assays.
  • Molecular docking : Map interactions with targets (e.g., serotonin transporters).
  • Lipophilicity : Measure logP to correlate with membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride
Reactant of Route 2
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Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride

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